Bis(2-cyanoethyl) diisopropylphosphoramidite

Overview

Description

Bis(2-cyanoethyl) diisopropylphosphoramidite (Bis-DIPPA) is a phosphoramidite compound that has been used in the synthesis of oligonucleotides since the early 1990s. It is a highly efficient reagent for the synthesis of DNA and RNA oligomers, and has been used in a variety of applications ranging from nucleic acid sequencing to gene synthesis. Bis-DIPPA is a versatile reagent that has been found to be especially useful in the synthesis of oligonucleotides that contain non-natural bases and modified nucleosides.

Scientific Research Applications

Solid-Phase DNA Synthesis : This compound is used for in-situ preparation of deoxynucleoside 2'-cyanoethyl phosphoramidites, enabling solid-phase DNA synthesis using automated DNA synthesizers (Nielsen et al., 1986).

Synthesis of Deoxynucleoside 3′-Phosphite Intermediates : It offers a versatile approach for synthesizing valuable deoxynucleoside 3′-phosphite intermediates, crucial for the formation of 3′-5′-internucleotidic phosphonates (Marugg et al., 1986).

Oligonucleotide Glycoconjugate Synthesis : It is used in the synthesis of oligonucleotide glycoconjugates with different sugar units, showcasing its utility in creating complex molecular structures (Katajisto et al., 2004).

Polymer-supported Syntheses of Deoxyoligonucleotides : This compound enables cost-effective methods for DNA fragment synthesis through polymer-supported techniques (Boom et al., 1987).

Synthesis of Deoxyribonucleoside 5'-/3' Phosphorylated Compounds : It is used as a phosphorylating reagent in the synthesis of deoxyribonucleoside 5'-/3' phosphorylated compounds, highlighting its role in nucleoside modifications (Ausín et al., 2006).

Sequence-Encoded Polymers Synthesis : Its use in phosphoramidite chemistry allows for the rapid synthesis of non-natural sequence-encoded polymers, a significant advance in the field of macromolecular design (Al Ouahabi et al., 2015).

Mechanism of Action

Target of Action

Bis(2-cyanoethyl) diisopropylphosphoramidite, also known as Bis(2-cyanoethyl)-N,N-diisopropyl Phosphoramidite, is primarily used in the synthesis of oligonucleotides . Oligonucleotides are short DNA or RNA molecules that have a wide range of applications in genetic testing, research, and forensics.

Mode of Action

This compound acts as a phosphitylating agent . It adds a terminal phosphate group to the 3′ or 5′ hydroxyl of an oligonucleotide during synthesis . This process is crucial in the formation of the phosphodiester bonds that link the nucleotides together in the DNA or RNA chain.

Biochemical Pathways

The compound is involved in the biochemical pathway of oligonucleotide synthesis. It is used to phosphitylate the cyclic ethylene ketals, which are then oxidized to phosphates . The 2-cyanoethyl groups are then cleaved with methanolic alkali, followed by acid-catalyzed hydrolysis of the ethylene ketal, yielding the required phosphate monoesters .

Result of Action

The result of the action of this compound is the successful synthesis of oligonucleotides . These oligonucleotides can then be used in a variety of applications, including genetic testing, research, and forensics.

Action Environment

The action of this compound is typically carried out in a laboratory setting under controlled conditions. Factors such as temperature, pH, and the presence of other reagents can influence its efficacy and stability. For instance, it is typically stored at −20°C to maintain its stability .

Safety and Hazards

Bis(2-cyanoethyl) diisopropylphosphoramidite is toxic if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation . It should be handled with appropriate personal protective equipment, such as laboratory gloves and protective eyewear . It should be stored in a closed container, away from sources of ignition and oxidizers .

Future Directions

Biochemical Analysis

Biochemical Properties

Bis(2-cyanoethyl) diisopropylphosphoramidite is used as a phosphitylating agent during the multi-step synthesis of oligonucleotides . It interacts with protected ribonucleosides to convert them into phosphoramidites . The nature of these interactions involves the formation of phosphite intermediates, which are then oxidized to form phosphates .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its role in the formation of phosphoramidite bonds, which are key to the structure of oligonucleotides. It does this by acting as a phosphitylating agent, forming an intermediate phosphite that is then oxidized to a phosphate .

properties

IUPAC Name |

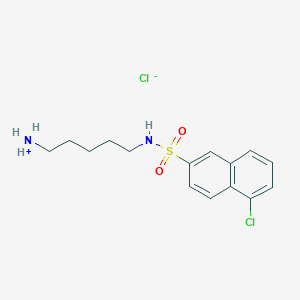

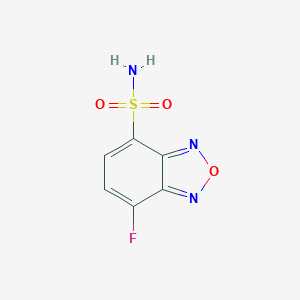

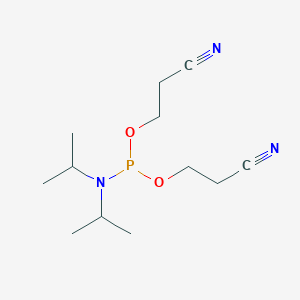

3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N3O2P/c1-11(2)15(12(3)4)18(16-9-5-7-13)17-10-6-8-14/h11-12H,5-6,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDHWBEHZLFDXCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N3O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80394434 | |

| Record name | Bis(2-cyanoethyl) N,N-dipropan-2-ylphosphoramidoite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

102690-88-0 | |

| Record name | Bis(2-cyanoethyl) N,N-dipropan-2-ylphosphoramidoite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-cyanoethyl) N,N-Diisopropylphosphoramidite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of Bis(2-cyanoethyl) diisopropylphosphoramidite in the synthesis of RNA dinucleotides?

A1: this compound acts as a phosphorylating agent in the solution-phase synthesis of RNA dinucleotides. [] This compound reacts with the 5'-hydroxyl group of a nucleoside, introducing a phosphate group that is protected by 2-cyanoethyl groups. This protection is crucial for subsequent steps in the synthesis, allowing for selective deprotection and further modifications. []

Q2: How does the use of this compound contribute to the efficiency of the described synthetic method?

A2: The article highlights that the solution-phase synthesis using this compound is "simple, reliable, efficient, and improved." [] This is likely due to several factors:

- High Reactivity: Phosphoramidites like this compound are known for their high reactivity with hydroxyl groups under mild conditions, leading to efficient coupling reactions. []

- Selective Deprotection: The 2-cyanoethyl protecting groups can be easily removed using mild alkaline conditions (ammonium hydroxide) without affecting other sensitive groups in the synthesized dinucleotide. [] This selective deprotection simplifies the purification process and contributes to the overall efficiency of the method.

- Scalability: The article mentions that this method allows for "gram-scale chemical synthesis," [] indicating its potential for producing larger quantities of RNA dinucleotides, which is crucial for research and potential applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.